molecular formula C16H18BrNO B10897105 N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine CAS No. 355382-52-4

N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

Cat. No.: B10897105
CAS No.: 355382-52-4
M. Wt: 320.22 g/mol
InChI Key: QWIGSZMHHPPRII-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of substituted phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone with various substituents attached to the aromatic ring and the ethylamine chain. The presence of a bromine atom and a methoxy group in the structure of this compound suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a suitable base such as sodium hydroxide (NaOH).

    Amine Formation: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine precursor and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation reactions followed by purification through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe for studying biological processes involving phenethylamine derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine likely involves interactions with molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups may influence the compound’s binding affinity and selectivity for these targets. Further research is needed to elucidate the specific pathways and molecular interactions involved.

Comparison with Similar Compounds

N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can be compared with other substituted phenethylamines, such as:

    N-(4-chlorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylbenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

355382-52-4

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C16H18BrNO/c1-19-16-5-3-2-4-14(16)10-11-18-12-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3

InChI Key

QWIGSZMHHPPRII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br

Origin of Product

United States

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